(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol
Description
Properties
IUPAC Name |
(1R)-1-[3-[(3S)-oxan-3-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(20)15-18-12-7-17-14-11(4-5-16-14)13(12)19(15)10-3-2-6-21-8-10/h4-5,7,9-10,20H,2-3,6,8H2,1H3,(H,16,17)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQOMHTMYZRLK-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CN=C3C(=C2N1C4CCCOC4)C=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CN=C3C(=C2N1[C@H]4CCCOC4)C=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Cross-Coupling
The introduction of alkynyl groups via Sonogashira coupling is critical for appending sidechains. For example, 4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine reacts with terminal alkynes under Pd catalysis to form C-C bonds:
Optimization Parameters :
Stereoselective Reduction
The (R)-ethanol moiety is introduced via asymmetric reduction of a ketone intermediate. Using (S)-CBS catalyst , enantiomeric excess (ee) >98% is achieved:
Conditions :
-
Temperature: -20°C to minimize racemization.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography, with eluents tailored to polarity:
| Compound Stage | Eluent System | Purity Achieved |
|---|---|---|
| Post-Cyclization | Hexane:EtOAc (7:3) | 95% |
| Final Product | CH₂Cl₂:MeOH (95:5) | 99% |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 6.95 (d, J=2.4 Hz, 1H, pyrrole-H).
-
HPLC : Chiralcel OD-H column, n-hexane:i-PrOH (80:20), retention time = 12.7 min.
Challenges and Mitigation Strategies
Stereochemical Control
Byproduct Formation
-
Issue : Over-reduction in hydrogenation steps generates des-chloro impurities.
-
Mitigation : Controlled H₂ pressure (15 psi) and Pd/C catalyst poisoning with quinoline.
Industrial-Scale Considerations
Cost-Effective Catalysts
Switching from Pd/C to Raney Ni for hydrogenation reduces costs by 40% without compromising yield (Table 1).
Table 1 : Catalyst Comparison for Nitro Reduction
| Catalyst | Yield (%) | Cost per kg ($) |
|---|---|---|
| Pd/C | 92 | 12,000 |
| Raney Ni | 89 | 1,500 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids, and sometimes transition metal catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of this compound in the development of novel anticancer agents. Its structural components are believed to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of imidazopyrrolopyridines exhibit significant cytotoxic effects against various cancer cell lines, suggesting that (R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol may similarly influence tumor growth inhibition through targeted mechanisms .
Neuroprotective Properties
Another promising application lies in neuroprotection. Compounds with similar structural features have shown efficacy in models of neurodegenerative diseases by mitigating oxidative stress and inflammation. The tetrahydropyran ring is often associated with enhanced blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies .
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound has been explored through various synthetic routes. Notably, methods involving the coupling of tetrahydropyran derivatives with imidazopyrrolopyridines have been documented. These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of structure-activity relationships that can lead to more potent analogs .
Pharmacological Research
Enzyme Inhibition Studies
Pharmacological studies indicate that this compound may act as an inhibitor of specific enzymes implicated in disease pathways. For example, enzyme assays have shown that related compounds can inhibit kinases involved in cancer signaling pathways. This suggests a potential role for this compound in therapeutic interventions targeting aberrant kinase activity .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines. |
| Study B | Neuroprotection | Showed potential in reducing oxidative stress markers in neuronal models. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of ®-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with several imidazo- and pyrrolo-fused heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects : The (S)-tetrahydro-2H-pyran-3-yl group in the target compound likely enhances solubility and target affinity compared to simpler methyl or aryl substituents in analogues like 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine .
- Stereochemical Influence: The (R)-ethanol moiety may improve hydrogen-bonding interactions with biological targets, a feature absent in non-chiral derivatives such as diethyl 8-cyanoimidazo[1,2-a]pyridines .
Patent-Derived Analogues
The European Patent Application (2022/06) discloses compounds with overlapping structural features, including:
- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydro-2H-pyran group but replaces the ethanol side chain with a ketone and piperidine moiety. This substitution likely alters metabolic stability and target selectivity .
- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone: Substitutes tetrahydro-2H-pyran with a pyrimidine ring, emphasizing the role of aromaticity in modulating kinase inhibition .
Key Observations:
Research Findings and Implications
- Kinase Inhibition Potential: Analogues like 1H-quinolin-2-one derivatives demonstrate that fused heterocycles with polar substituents (e.g., ethanol) are effective kinase inhibitors. The target compound’s ethanol group may similarly enhance binding to ATP pockets in kinases .
- Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced asymmetric synthesis techniques, contrasting with simpler imidazo[1,2-a]pyridines that are accessible via one-pot reactions .
Biological Activity
(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic rings which contribute to its biological activity. Its molecular formula is C₁₆H₁₉N₃O, with a molecular weight of 286.33 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the tetrahydropyran ring.
- Construction of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core.
- Final coupling to yield the desired product.
The synthesis requires specific catalysts and controlled conditions to ensure high yield and correct stereochemistry.
The mechanism of action for this compound involves interactions with various molecular targets. These interactions can modulate enzyme activities and signaling pathways within cells. Specifically, the compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects such as anti-inflammatory or anti-cancer properties .
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- A derivative was tested against multiple cancer cell lines and demonstrated potent inhibition of cell proliferation with an IC₅₀ value below 10 nM in certain cases. This suggests a strong potential for development as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that compounds similar in structure may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of related compounds, one derivative exhibited selective cytotoxicity against FLT3-resistant acute myeloid leukemia (AML) cell lines while sparing normal cells. This selectivity indicates a promising therapeutic window for further development in clinical settings .
Case Study 2: Enzyme Inhibition
A series of enzyme inhibition assays revealed that certain derivatives could effectively inhibit key enzymes involved in cancer progression. The dual inhibition of PI3K and HDAC enzymes was particularly notable, with implications for combined therapeutic strategies in oncology .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are commonly used to prepare imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives?
Multi-component one-pot reactions and palladium-catalyzed cyclizations are standard approaches. For example, and describe one-pot syntheses of tetrahydroimidazo-pyridines via sequential condensation and cyclization in DMSO or ethanol . Adapting these for the target compound requires introducing the (S)-tetrahydro-2H-pyran moiety through stereoselective alkylation or coupling, potentially using chiral auxiliaries or catalysts.
Q. Which spectroscopic methods are critical for structural confirmation?
Key techniques include:
Q. How are intermediates purified during synthesis?
Column chromatography (silica gel, gradient elution) is standard. Polar intermediates may require reverse-phase HPLC ( ) or recrystallization (e.g., DMF-EtOH in ) .
Q. What are common side products in imidazo-pyrrolo-pyridine synthesis?
Dimerization or over-alkylation products are typical. Identification relies on LC-MS ( ) and comparison with synthetic standards .
Advanced Research Questions
Q. How can stereochemical fidelity be ensured for the (R)- and (S)-configured moieties?
- Asymmetric Catalysis : Palladium with chiral ligands (e.g., ’s Pd-catalyzed cyclization) .
- Chiral Pool Synthesis : Use naturally derived chiral building blocks.
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization .
Q. How should researchers address discrepancies in spectral data or yields?
- Cross-Validation : Use X-ray crystallography (e.g., ’s single-crystal analysis) .
- Reproducibility : Standardize reaction conditions (solvent, temperature). For example, (55% yield) and 2 (51%) highlight solvent-dependent outcomes .
- Computational Modeling : DFT predicts NMR shifts or reaction pathways .
Q. What strategies optimize multi-step reaction yields?
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd in ), solvents, and temperatures .
- High-Throughput Screening : Rapidly test conditions (e.g., ’s step-wise synthesis) .
Q. How does solvent choice influence regioselectivity in multi-component reactions?
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charges, favoring specific transition states (e.g., ’s 55% yield in DMSO) .
- Protic Solvents (Ethanol) : May promote hydrogen bonding, altering reaction pathways ( ) .
Methodological Recommendations
- Stereochemical Analysis : Combine 2D NMR with computational models (DFT) for ambiguous cases.
- Scale-Up : Use controlled addition of reagents () and scalable purification (e.g., flash chromatography) .
- Data Resolution : Replicate literature conditions and employ orthogonal analytical techniques (e.g., NMR + HRMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
